EL102
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EL102 is a hypoxia-induced factor 1 (Hif1α) inhibitor . It induces apoptosis, inhibits tubulin polymerisation, and shows activities against prostate cancer . It can be used for the research of cancer .
Molecular Structure Analysis
The chemical formula of EL102 is C19H16N2O3S2 . Its exact mass is 384.06 and its molecular weight is 384.468 . The elemental analysis shows that it contains Carbon (59.36%), Hydrogen (4.19%), Nitrogen (7.29%), Oxygen (12.48%), and Sulfur (16.68%) .Aplicaciones Científicas De Investigación
EL102 has been identified as a novel small molecule antagonist targeting the hypoxia signaling cascade. It's primarily researched in the context of anti-cancer applications. EL102 inhibits HIF1alpha signaling and induces apoptosis in cancer cells. Its development has been the subject of several studies focusing on its mechanisms and efficacy in combating various cancer types, especially prostate cancer.
Anti-Cancer Properties
Broad-Spectrum Anti-Cancer Agent
EL102 shows significant inhibition of HIF1alpha signaling in cells, leading to reduced cellular proliferation in a range of solid and liquid tumor cells. It has been observed to induce caspase 3/7, driving cells into apoptosis. In human xenografts, EL102 as a single agent demonstrated substantial tumor growth reduction (McLaughlin, 2011).
Efficacy in Prostate Cancer
EL102 is particularly potent against prostate cancer cells. It shows the ability to inhibit cell proliferation and cell motility, with IC50 values in the low nM range. Its activity remains consistent in both androgen-dependent and androgen-independent prostate cancer cell lines. In murine models, EL102 in combination with docetaxel resulted in greater tumor growth inhibition compared to either treatment alone (Toner et al., 2012) (Toner et al., 2013).
Overcoming Drug Resistance
EL102 has been shown to be effective in a multidrug-resistant setting. It can circumvent MDR1-mediated drug resistance, making it a promising candidate for treatment in cases where conventional drugs fail (Glynn et al., 2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[5-(5-cyanothiophen-3-yl)-2-methylphenyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-13-3-4-14(15-9-17(11-20)25-12-15)10-19(13)21-26(22,23)18-7-5-16(24-2)6-8-18/h3-10,12,21H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJKZARVVAISJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(5-cyanothiophen-3-yl)-2-methylphenyl]-4-methoxybenzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.